molecular formula C15H24N2O3 B12635542 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol CAS No. 920323-41-7

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol

Cat. No.: B12635542
CAS No.: 920323-41-7
M. Wt: 280.36 g/mol
InChI Key: AZKLBYJRRSQPEC-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with piperidine-1,4-diol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-[2-(Methylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol
  • 4-[2-(Dimethylamino)-1-(3-hydroxyphenyl)ethyl]piperidine-1,4-diol

Uniqueness

What sets 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

920323-41-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-hydroxypiperidin-4-ol

InChI

InChI=1S/C15H24N2O3/c1-16(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-17(20)10-8-15/h3-6,14,18-20H,7-11H2,1-2H3

InChI Key

AZKLBYJRRSQPEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCN(CC2)O)O

Origin of Product

United States

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